4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide
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Overview
Description
4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide is a complex organic compound that has gained attention due to its multifaceted applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide typically involves multi-step organic synthesis. Commonly, the process begins with the preparation of the pyrroloquinoline core via condensation reactions. Subsequent steps include the introduction of the nitrobenzamide group through nitration and amidation reactions. Typical conditions involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or base-promoted environments.
Industrial Production Methods
Industrial production often scales up these reactions, focusing on efficiency and yield. Continuous flow reactors and microwave-assisted synthesis are employed to enhance reaction rates and minimize by-products. Optimizing temperature, pressure, and reactant concentrations are critical for maximizing output while maintaining high purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide undergoes a variety of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The carbonyl group can participate in reduction reactions to form alcohol derivatives.
Substitution: The aromatic ring facilitates electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Typical reagents include hydrogen for reductions, oxidizing agents like potassium permanganate for oxidations, and various nucleophiles for substitution reactions. Conditions often require controlled environments, including specific pH and temperature ranges.
Major Products
The major products from these reactions vary widely, including:
Amines from nitro reduction
Alcohols from carbonyl reductions
Substituted aromatic compounds from electrophilic/nucleophilic substitutions
Scientific Research Applications
4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide has numerous applications in:
Chemistry: Used as an intermediate in organic synthesis and material science research.
Biology: Explored for its potential as a bioactive molecule in pharmacological studies.
Medicine: Investigated for its therapeutic potential, including anti-cancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with cellular proteins and enzymes, potentially inhibiting or modifying their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide stands out due to its unique structural features. Comparatively:
Similar Compounds: Other nitrobenzamides, pyrroloquinolines, and their derivatives
Uniqueness: Its specific combination of functional groups and ring structure confers distinctive reactivity and applications.
Properties
IUPAC Name |
4-methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-11-5-6-14(9-17(11)23(26)27)19(24)21-15-8-13-4-3-7-22-18(13)16(10-15)12(2)20(22)25/h5-6,8-10,12H,3-4,7H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJPELNGZXSFRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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